N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)19-11-7-17(8-12-19)20(26)25-14-13-23-21(25)29-15-16-5-9-18(22)10-6-16/h5-12H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHAKYCSBMFBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the dihydroimidazole ring, the introduction of the fluorophenyl group, and the attachment of the benzenesulfonamide moiety. Common reagents used in these reactions include diethylamine, 4-fluorobenzyl chloride, and benzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzenesulfonamide moiety can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the dihydroimidazole ring are believed to play key roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of cellular processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural motifs with other sulfonamide-imidazole hybrids, differing primarily in substituents on the sulfonamide nitrogen and aryl groups. Key analogs include:
*Calculated based on atomic masses.
Key Observations :
- Electronic Effects : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate the aromatic ring’s electronic density, affecting reactivity and binding interactions .
- Lipophilicity: Diethyl sulfonamide (target) vs.
- Steric Factors : Bulkier substituents (e.g., bromine in ) may hinder molecular packing, influencing crystallinity and solubility .
Biological Activity
N,N-diethyl-4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzene-1-sulfonamide is a complex organic compound featuring a sulfonamide functional group, which is known for its significant biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activities, including its pharmacological applications, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure incorporates several key features:
- Sulfonamide Group : Known for its antibacterial properties.
- Imidazole Ring : A five-membered heterocycle that can engage in various biochemical interactions.
- Fluorophenyl Moiety : Enhances lipophilicity and may influence binding affinity to biological targets.
Structural Representation
| Feature | Description |
|---|---|
| Sulfonamide | Essential for antimicrobial activity |
| Imidazole Ring | Involved in enzyme interactions |
| Fluorophenyl Group | Increases potency and selectivity |
Antimicrobial Properties
The sulfonamide moiety in this compound contributes significantly to its antimicrobial properties. Sulfonamides inhibit bacterial growth by blocking the synthesis of folate, which is crucial for nucleic acid production. The compound has shown promising results in vitro against various bacterial strains.
Anticancer Activity
Recent studies have indicated that derivatives of imidazole and sulfonamide exhibit anticancer properties. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cell lines. A study demonstrated that a related imidazole derivative suppressed tumor growth in mice models, suggesting potential applications in oncology .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as a modulator for certain receptors involved in cellular signaling pathways.
- Folate Synthesis Inhibition : As a sulfonamide, it disrupts folate synthesis in bacteria .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated an IC50 value significantly lower than that of traditional sulfonamides, suggesting enhanced potency due to structural modifications.
Study 2: Anticancer Potential
In a recent investigation into the anticancer properties of related compounds, it was found that those containing both imidazole and sulfonamide groups exhibited significant cytotoxicity against U87 glioblastoma cell lines with an IC50 value of 45.2 ± 13.0 μM. This underscores the potential of this compound as a lead compound for further development in cancer therapeutics .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the imidazole ring through cyclization reactions.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Final modifications to enhance biological activity and solubility.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires:
- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) enhance reactivity of intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures stepwise progress tracking .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .
- Critical Parameters : Temperature control (e.g., 0–5°C for imidazole ring formation) and inert atmospheres (N₂/Ar) prevent oxidation of sulfur-containing groups .
Q. Which in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal/fungicidal effects over 24–48 hours .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict binding affinity with enzymatic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with carbonic anhydrase or dihydrofolate reductase (common sulfonamide targets) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Validation : Cross-correlate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for experimental binding constants .
Q. What strategies resolve discrepancies in biological activity data across experimental models?
- Methodological Answer :
- Assay standardization : Replicate studies using isogenic microbial strains to eliminate genetic variability .
- Pharmacokinetic profiling : Evaluate compound stability in serum (via LC-MS/MS) to rule out rapid degradation in certain models .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with 3-chlorophenyl) to identify structure-activity relationships (SAR) .
Q. How can NMR and X-ray crystallography resolve ambiguities in structural elucidation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the dihydroimidazole ring (δ 3.2–4.0 ppm for CH₂ groups) and sulfonamide protons (δ 7.5–8.2 ppm) .
- X-ray crystallography : Resolve stereochemistry of the 4,5-dihydroimidazole core; compare with deposited structures in Cambridge Structural Database (CSD) .
Q. What experimental approaches characterize metabolic stability in hepatic microsomes?
- Methodological Answer :
- Phase I metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the fluorophenyl group) .
- CYP inhibition assays : Test inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s antifungal efficacy?
- Methodological Answer :
- Strain-specific variability : Test against clinical isolates (e.g., Candida auris) rather than ATCC strains .
- Biofilm assays : Compare planktonic vs. biofilm-associated MICs, as sulfonamides often show reduced efficacy in biofilms .
- Synergy studies : Combine with fluconazole or amphotericin B to identify potentiating effects .
Tables
Table 1 : Key Functional Groups and Analytical Techniques
Table 2 : Comparison of Biological Activity in Analogous Compounds
| Compound Modification | MIC (μg/mL) S. aureus | MIC (μg/mL) C. albicans | Reference |
|---|---|---|---|
| 4-Fluorophenyl derivative | 2.5 | 10.0 | |
| 3-Chlorophenyl derivative | 5.0 | 20.0 | |
| Methoxyphenyl derivative | >20 | >40 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
